2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core. Key structural features include:
- Benzylsulfanyl group at position 8, which may enhance lipophilicity and influence receptor binding.
- N-(2,3-dimethylphenyl)acetamide substituent at position 2, contributing to steric and electronic modulation.
- 3-oxo group on the triazole ring, which can participate in hydrogen bonding.
The compound’s design likely targets kinase inhibition or antimicrobial activity, common for triazolopyrazines .
Properties
IUPAC Name |
2-(8-benzylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-15-7-6-10-18(16(15)2)24-19(28)13-27-22(29)26-12-11-23-21(20(26)25-27)30-14-17-8-4-3-5-9-17/h3-12H,13-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZSIOMZWHGKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium iodide (KI) for oxidative cyclization . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylsulfanyl group, using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing it from breaking down incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels . The compound’s anticancer activity is attributed to its ability to inhibit c-Met kinase, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights structural variations and molecular properties of analogous compounds:
Key Observations
N-(2,3-dimethylphenyl) introduces steric hindrance compared to smaller groups (e.g., N-(4-methoxybenzyl) ), which may affect binding pocket interactions .
Synthesis Efficiency :
- Yields for triazolopyrazine derivatives vary widely (51–74%) . Lower yields (e.g., 51% in ) may stem from competing side reactions in acetamide coupling.
Thermal Stability :
- Melting points range from 244°C to 263°C, with N-(2,3-dimethylphenyl) likely increasing thermal stability due to enhanced crystallinity compared to methoxy-substituted analogs .
Bioactivity Implications: Compounds with 4-chlorobenzylsulfanyl (e.g., ) may exhibit stronger antimicrobial activity due to the electron-withdrawing chlorine atom, whereas the target compound’s benzylsulfanyl group could favor kinase inhibition . The phenoxyacetamide derivative in shows moderate yield (51%) but distinct solubility profiles due to its polar phenoxy group.
Research Findings and Trends
- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution (e.g., chloroacetamide reactions) or S-alkylation, often using K₂CO₃ as a base in acetone .
- Dimethylphenyl groups (as in the target compound) improve metabolic stability by blocking oxidative hotspots .
- Potential Applications: Triazolopyrazines with benzylsulfanyl or chlorobenzylsulfanyl groups are explored as kinase inhibitors or antimicrobial agents . Derivatives with piperazinyl substituents (e.g., ) show promise in CNS drug development due to improved blood-brain barrier penetration.
Biological Activity
The compound 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide is a member of the triazolo[4,3-a]pyrazine class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
Structural Overview
The compound's structure can be represented as follows:
- Molecular Formula : C21H19N5O3S
- Molecular Weight : 421.5 g/mol
The presence of the benzylsulfanyl group is significant as it enhances the compound's interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazines exhibit notable antitumor properties. For instance, related compounds have shown effective inhibition against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against these cell lines, indicating strong antitumor activity. For example:
These values suggest that the compound may act as a potent inhibitor of tumor growth.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of c-Met kinase and VEGFR-2 (vascular endothelial growth factor receptor-2), both critical in tumor proliferation and angiogenesis .
- Cell Cycle Arrest : Studies have shown that treatment with this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This is evidenced by assays such as Annexin V-FITC/PI staining and cell cycle analysis .
- Fluorescence Staining : Acridine orange (AO) fluorescence staining has demonstrated that the compound can induce significant morphological changes in treated cells, confirming its cytotoxic effects .
Data Summary
| Biological Activity | Description | IC50 Values (µM) |
|---|---|---|
| Antitumor Activity | Inhibition of A549 cells | 0.83 ± 0.07 |
| Inhibition of MCF-7 cells | 0.15 ± 0.08 | |
| Inhibition of HeLa cells | 2.85 ± 0.74 | |
| Kinase Inhibition | c-Met kinase | Nanomolar range |
| VEGFR-2 | Nanomolar range | |
| Induction of Apoptosis | Confirmed through AO staining | N/A |
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds within the triazolo[4,3-a]pyrazine framework:
- Study on Kinase Inhibitors : A study highlighted that certain derivatives exhibited promising activity against c-Met and VEGFR-2, supporting their potential use in cancer therapies .
- In Vitro Assays : Various in vitro assays have confirmed the cytotoxicity of these compounds against multiple cancer cell lines, establishing a foundation for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
